molecular formula C18H17ClFNO B1327295 2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-87-3

2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone

Cat. No. B1327295
CAS RN: 898774-87-3
M. Wt: 317.8 g/mol
InChI Key: GUIVEUYOKOERHR-UHFFFAOYSA-N
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Description

The compound 2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the presence of a chlorine substituent is known to enhance topoisomerase inhibitory activity in benzofuro[3,2-b]pyridines, as seen in the first paper . This suggests that the chlorine in this compound may confer similar biological activities.

Synthesis Analysis

The synthesis of related compounds involves selective reactions and sometimes one-pot procedures, as demonstrated in the second paper, where a one-pot synthesis of a chloro-substituted benzophenone was achieved . This indicates that the synthesis of this compound could potentially be optimized using similar methodologies.

Molecular Structure Analysis

The third paper provides a detailed account of the structural characterization of a pyrrole derivative, which was confirmed using various spectroscopic techniques and single-crystal X-ray diffraction . Theoretical studies, including density functional theory (DFT), were also applied to predict spectral and geometrical data, showing high correlation with experimental data. These methods could be applied to this compound to gain a comprehensive understanding of its molecular structure.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of this compound, they do discuss the reactivity of similar compounds. For example, the presence of a chlorine substituent in benzofuro[3,2-b]pyridines is crucial for topoisomerase inhibitory activity . This suggests that the chlorine and fluorine substituents in the compound of interest may also influence its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of this compound. However, the third paper's discussion on the corrosion inhibition of a pyrrole derivative on steel surfaces indicates that such compounds can interact with metal surfaces, which could be relevant for the compound . Additionally, the use of spectroscopic techniques and theoretical studies to characterize related compounds can be applied to determine the physical and chemical properties of this compound.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone, as a benzophenone derivative, has applications in cancer research. A study by Al‐Ghorbani et al. (2016) synthesized benzophenones possessing a pyridine nucleus and evaluated their antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. Compounds with fluoro and chloro substituents showed significant activity, indicating the potential of similar compounds in cancer therapy (Al‐Ghorbani et al., 2016).

Photophore Applications in Biological Chemistry

Benzophenone derivatives are also used in biological chemistry for their unique photochemical properties. Dormán et al. (2016) discuss the use of benzophenone (BP) photophores in various applications, including ligand-protein interaction mapping, bioconjugation, and surface grafting. BP photophores can form covalent bonds when activated by light, a property that could be shared by this compound (Dormán et al., 2016).

Polymer and Material Science

In the field of polymer and material science, benzophenone derivatives play a role in creating high molecular weight polymers. Ghassemi et al. (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, indicating the potential of similar compounds in developing new materials with specific properties (Ghassemi & Mcgrath, 2004).

Antimicrobial Activity

Some benzophenone derivatives exhibit antimicrobial properties. Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds showing promising antimicrobial activity. This suggests that this compound could also have potential applications in this area (Sathe et al., 2011).

Environmental Safety and Treatment

In environmental science, benzophenone derivatives are studied for their transformation characteristics and potential toxicity. Zhang et al. (2011) investigated benzophenone UV filters in environmental matrices, highlighting the importance of understanding the environmental impact of such compounds (Zhang et al., 2011).

Safety and Hazards

While specific safety and hazard information for CFPPB is not available in the search results, it’s important to handle all chemicals with care. Standard precautions include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-17-11-14(20)7-8-16(17)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVEUYOKOERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643664
Record name (2-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-87-3
Record name (2-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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